Altiratinib
概要
説明
Altiratinib, also known as DCC-2701, is an orally bioavailable inhibitor of c-Met/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor type 2 (VEGFR2), Tie2 receptor tyrosine kinase (TIE2), and tropomyosin receptor kinase (Trk), with potential antiangiogenic and antineoplastic activities . It was designed to address multiple hallmarks of cancer, inhibiting not only mechanisms of tumor initiation and progression, but also drug resistance mechanisms in the tumor and microenvironment through balanced inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) kinases .
Molecular Structure Analysis
Altiratinib has been shown to bind TRK proteins with low nanomolar affinity, in addition to MET, TIE2, and VEGFR2 . The molecular basis of the inhibitory mechanism and species selectivity of altiratinib for TgPRP4K and for its Plasmodium falciparum counterpart, PfCLK3, has been elucidated . Key structural features critical for binding of the other Pf CLK3 inhibitor, TCMDC-135051, were identified .
Chemical Reactions Analysis
Altiratinib is a potent single-digit nanomolar inhibitor of TRK, MET, TIE2, and VEGFR2 kinases . It inhibits TRKA, TRKB, and TRKC phosphorylation in both WT TRK and TRK-fusion cell lines and inhibits cell proliferation in these cell lines .
科学的研究の応用
Treatment of Parasitic Diseases
Altiratinib has been found to block the development of Toxoplasma gondii and Plasmodium falciparum, which are responsible for toxoplasmosis and malaria respectively . It selectively targets a spliceosome kinase, disrupting global splicing primarily through intron retention . This makes Altiratinib a promising drug candidate with broad-spectrum activity against apicomplexans .
Inhibition of Tumor Growth
Altiratinib exhibits potent inhibition of oncogenic TRK fusions both in vitro and in vivo . This combined with its ability to inhibit tumor and microenvironment targets such as MET, TIE2, and VEGFR2 kinases, provides the potential to treat cancers driven by TRK fusions .
Inhibition of Angiogenic Signaling Pathways
In VEGF-stimulated HUVECs, Altiratinib inhibits VEGFR2 phosphorylation . It exhibits a balanced potency for inhibiting multiple angiogenic signaling pathways compared with other multitargeted MET inhibitors .
Treatment of Glioblastoma
Altiratinib, originally developed to treat glioblastoma, has been found to bind a T. gondii protein called PRP4 kinase, preventing the parasite from proliferating inside the human body . This opens up new treatment options against malaria and toxoplasmosis .
Broad-Spectrum Antiapicomplexan Activity
Altiratinib exhibits potent, nanomolar, broad-spectrum antiapicomplexan activity with a high selectivity index . It has previously been in phase 1 clinical development for the treatment of invasive solid tumors, including glioblastoma .
Drug Repurposing Strategy
Altiratinib has been identified as a potential drug to stop toxoplasmosis infection through a drug repurposing strategy . This strategy involves screening a large library of already approved drugs to identify a potential drug molecule that could be repurposed to stop the infection mechanism .
作用機序
Altiratinib durably inhibits MET, both wild-type and mutated forms, in vitro and in vivo . Through its balanced inhibitory potency versus MET, TIE2, and VEGFR2, altiratinib provides an agent that inhibits three major evasive (re)vascularization and resistance pathways (HGF, ANG, and VEGF) and blocks tumor invasion and metastasis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNDEPIMDAZHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1345847-93-9 | |
Record name | Altiratinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altiratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALTIRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T678746713 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。